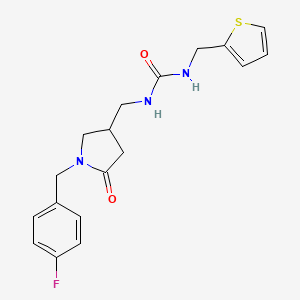

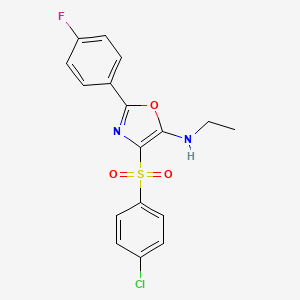

![molecular formula C22H23ClN2O2 B2540783 2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215595-23-5](/img/structure/B2540783.png)

2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride" is a chemically synthesized molecule that incorporates structural elements of furan and imidazole rings. These structural motifs are commonly found in various biologically active molecules and are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of furan and imidazole derivatives can be achieved through various methods. One approach involves a catalyst/ligand-free cascade reaction utilizing K2CO3/DMSO at ambient temperature, which allows for the formation of optically active furans and imidazoles with multiple stereocenters . Another method includes the Weidenhagen reaction, which has been used to synthesize 2,5-bis(furan-2-yl)-1H-imidazole by reacting [2-(furan-2-yl)-2-oxoethyl]acetate with furfural . These synthetic strategies highlight the versatility and efficiency of constructing complex molecules that contain furan and imidazole rings.

Molecular Structure Analysis

The molecular structure of furan and imidazole derivatives is characterized by the presence of heterocyclic rings that can engage in various chemical interactions. The NMR spectrum of substituted 2-methylfurans, for example, shows unusual long-range coupling, indicating the unique structural features these molecules possess . The molecular structure is crucial for the biological activity and chemical reactivity of these compounds.

Chemical Reactions Analysis

Furan and imidazole derivatives can undergo a range of chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, and acylation, have been studied for N-methyl derivatives of bis(furan-2-yl)imidazoles . Additionally, furan ring transformation is a key step in synthesizing condensed benzimidazole derivatives, such as benzo[4,5]imidazo[1,2-a]pyrrolo[1,2-d]pyrazines . These reactions expand the chemical diversity and potential applications of furan-imidazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and imidazole derivatives are influenced by their molecular structure. For instance, the luminescence properties of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazoles have been investigated, revealing that the N-substituted groups on the imidazole ring have little effect on the absorption bands but can significantly influence the emission in solution depending on the solvent polarity . This property is particularly interesting for applications in materials science and optical sensing.

科学的研究の応用

Chiral Substituted Furans and Imidazoles in Organic Synthesis

Chiral substituted furans and imidazoles are crucial intermediates for accessing biologically important molecules. A study highlights a catalyst and ligand-free cascade process for synthesizing optically active (poly)hydroxy furans and imidazoles, showing good yield and excellent regioselectivity. These intermediates are pivotal for producing substituted α-benzyloxyvinyl ketones, demonstrating the compound's relevance in organic synthesis and drug discovery (Mal & Das, 2016).

Corrosion Inhibition

Amino acid compounds, including structures similar to the queried compound, have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. These studies showcase the compound's potential in developing eco-friendly corrosion inhibitors, critical for extending the lifespan of metal structures in corrosive environments (Yadav, Sarkar, & Purkait, 2015).

Luminescence Properties

Research into 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives has explored their synthesis and luminescence properties. These compounds show sensitivity to solvent polarity, indicating their potential applications in developing new materials for optical devices or sensors (Chen et al., 2013).

Antimicrobial and Antitumor Activities

The synthesis of novel dibenzo[b,d]furan-imidazole hybrid compounds has been explored for their in vitro antitumor activities. These studies underscore the compound's potential in medicinal chemistry, particularly in designing new therapeutic agents with selective cytotoxicity against various cancer cell lines (Liu et al., 2013).

特性

IUPAC Name |

2-(furan-2-yl)-1-[4-(4-methylphenoxy)butyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2.ClH/c1-17-10-12-18(13-11-17)25-15-5-4-14-24-20-8-3-2-7-19(20)23-22(24)21-9-6-16-26-21;/h2-3,6-13,16H,4-5,14-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYSBXVEGQNXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)

![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)

![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)